REACTION_SMILES
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[CH2:7]([C:8]([CH3:9])=[CH2:10])[Cl:11].[CH3:1][SiH:2]([O:3][CH3:4])[O:5][CH3:6]>>[CH3:1][Si:2]([O:3][CH3:4])([O:5][CH3:6])[CH2:10][CH:8]([CH2:7][Cl:11])[CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO[SiH](C)OC
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Name
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Type
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product
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Smiles
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CO[Si](C)(CC(C)CCl)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |